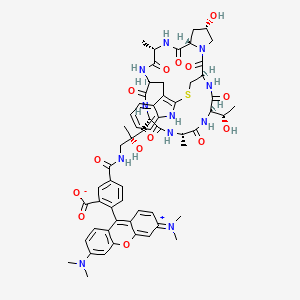

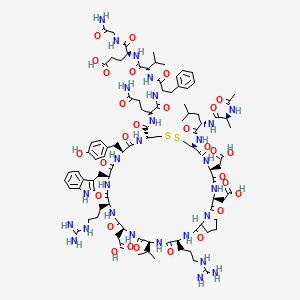

![molecular formula C11H18N4O6 B6303707 acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid CAS No. 117756-25-9](/img/structure/B6303707.png)

acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid is a complex organic compound that features both acetic acid and amino acid functionalities. This compound is notable for its intricate structure, which includes an imidazole ring, making it a subject of interest in various fields of scientific research.

Mécanisme D'action

Target of Action

H-Ser-His-OH acetate is an endogenous metabolite with hydrolysis cleavage activity . It is a short peptide that is part of the family of serine proteases . Serine proteases are enzymes that degrade a wide range of proteins and play vital roles in various biological processes .

Mode of Action

The mode of action of H-Ser-His-OH acetate involves several catalytic strategies common in enzymatic catalysis . The active site of the serine protease acts as a nucleophile, attacking the carbonyl group at the substrate . The nucleophile can be the –OH group of Serine . This mechanism is best studied in the serine hydrolase (Ser,His,Asp) .

Biochemical Pathways

H-Ser-His-OH acetate is involved in the hydrolysis of amide and ester bonds, which are fundamental biochemical reactions . It also plays a role in the biosynthesis of the imidazole moieties of histidine and purines . More recent studies have shown that seryl-histidine (Ser-His) catalyzes the oligomerization of trimers of imidazole-activated nucleotides .

Pharmacokinetics

As an endogenous metabolite, it is likely to be well-absorbed and distributed throughout the body, metabolized by enzymatic processes, and excreted via renal or hepatic pathways .

Action Environment

The action of H-Ser-His-OH acetate can be influenced by various environmental factors. For instance, when operating in a low water activity environment, any other nucleophile can compete with the water for the acyl-enzyme intermediate, giving rise to some synthetically useful transformations . Therefore, the action, efficacy, and stability of H-Ser-His-OH acetate can be influenced by factors such as pH, temperature, and the presence of other molecules in the environment .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the acylation of amines using esters as the acyl source, with acetic acid acting as a catalyst . This method is advantageous due to its simplicity and cost-effectiveness, with catalyst loadings as low as 10 mol% and reaction temperatures ranging from 80–120 °C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as the Strecker Synthesis, which is used for the preparation of α-aminonitriles. These intermediates can then be hydrolyzed to form amino acids . The Strecker Synthesis is promoted by acid, and HCN must be supplied or generated in situ from cyanide salts .

Analyse Des Réactions Chimiques

Types of Reactions

Acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: The imidazole ring can undergo substitution reactions, particularly in the presence of electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acetic acid, ethyl acetate, butyl acetate, and various acids and bases . Reaction conditions typically involve moderate temperatures and the presence of catalysts to enhance reaction rates and yields .

Major Products

The major products formed from these reactions include β-amino alcohols, acetamides, and other amino acid derivatives .

Applications De Recherche Scientifique

Acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its role in biochemical pathways and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and as a catalyst in industrial processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Histidine: Shares the imidazole ring structure but lacks the acetic acid functionality.

Carnosine: Contains a similar peptide bond but differs in its side chain composition.

β-Alanine: A simpler amino acid derivative without the imidazole ring.

Uniqueness

Acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid is unique due to its combination of acetic acid and amino acid functionalities, along with the presence of an imidazole ring. This unique structure allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound in scientific research .

Propriétés

IUPAC Name |

acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O4.C2H4O2/c10-6(3-14)8(15)13-7(9(16)17)1-5-2-11-4-12-5;1-2(3)4/h2,4,6-7,14H,1,3,10H2,(H,11,12)(H,13,15)(H,16,17);1H3,(H,3,4)/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZEIIESUYNGDHO-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(NC=N1)CC(C(=O)O)NC(=O)C(CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)[C@H](CO)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

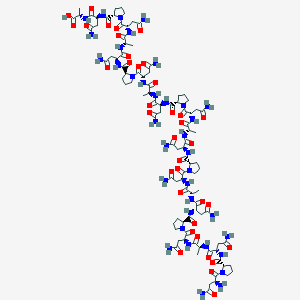

![(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B6303629.png)

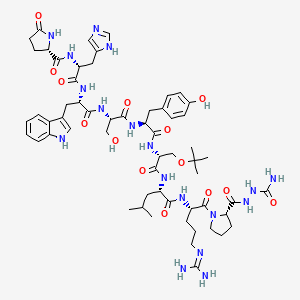

![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B6303669.png)

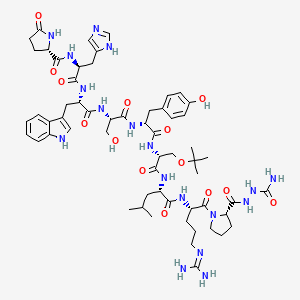

![acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B6303672.png)

![acetic acid;(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoic acid](/img/structure/B6303682.png)

![(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303696.png)

![(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide](/img/structure/B6303704.png)

![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride](/img/structure/B6303712.png)

![acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B6303727.png)